3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile

Catalog No.
S1548793
CAS No.
105598-27-4
M.F
C18N12
M. Wt
384.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]...

CAS Number

105598-27-4

Product Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile

IUPAC Name

3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile

Molecular Formula

C18N12

Molecular Weight

384.3 g/mol

InChI

InChI=1S/C18N12/c19-1-7-8(2-20)26-14-13(25-7)15-17(29-10(4-22)9(3-21)27-15)18-16(14)28-11(5-23)12(6-24)30-18

InChI Key

DKHNGUNXLDCATP-UHFFFAOYSA-N

SMILES

C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N

Canonical SMILES

C(#N)C1=C(N=C2C(=N1)C3=NC(=C(N=C3C4=NC(=C(N=C24)C#N)C#N)C#N)C#N)C#N

Synthesis and Characterization:

DPQ-CN6 is a heterocyclic organic compound, synthesized through various methods, including condensation reactions and cyclizations. While the specific synthetic route may vary depending on the desired outcome, some reported methods involve the reaction of aromatic diamines and dicyano precursors.

Potential Applications in Organic Electronics:

Due to its unique structure containing nitrogen atoms and cyano groups, DPQ-CN6 has been explored for potential applications in organic electronics. Studies suggest it possesses promising properties like good thermal stability and electron-transporting capabilities. However, further research is needed to fully understand its performance and optimize its use in organic devices.

Investigation in Photovoltaic Cells:

Research has investigated the potential of DPQ-CN6 as an electron acceptor material in organic solar cells (OSCs). However, the reported power conversion efficiencies (PCEs) are still relatively low compared to other established materials. Nevertheless, ongoing research continues to explore ways to improve the efficiency of DPQ-CN6 based OSCs through strategies like material modifications and device optimization.

Exploration in Material Science:

The potential applications of DPQ-CN6 extend beyond organic electronics. Research has explored its use as a building block in the development of new functional materials. Its rigid structure and aromatic character make it a candidate for applications in areas like porous materials and polymers with specific properties.

The compound 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile is a complex organic molecule characterized by its intricate cyclic structure and multiple functional groups. This compound features a tetracyclic framework with six nitrogen atoms incorporated into the rings. The presence of hexacarbonitrile groups indicates that it possesses six cyano functional groups (-C≡N), which significantly influence its chemical reactivity and biological properties.

The molecular formula for this compound is C12H8N6C_{12}H_8N_6, and it is notable for its unique arrangement of carbon and nitrogen atoms that contribute to its stability and reactivity. The structural complexity allows for various interactions with biological systems and other chemical entities.

Due to the lack of research on its specific applications, a mechanism of action for Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile is not established.

  • No safety data sheets (SDS) or specific hazard information are currently available for this compound.

The chemical reactivity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile can be attributed to the presence of cyano groups and nitrogen atoms in its structure:

  • Nucleophilic Addition: The cyano groups can undergo nucleophilic addition reactions with various nucleophiles due to the electrophilic nature of the carbon atom bonded to the nitrogen in the cyano group.
  • Reduction Reactions: The cyano groups can be reduced to primary amines under appropriate conditions using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Polymerization: The compound may also participate in polymerization reactions due to its multiple double bonds and functional groups.

Research on the biological activity of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile suggests potential applications in medicinal chemistry:

  • Antimicrobial Activity: Some studies indicate that compounds with similar structures exhibit antimicrobial properties against various bacterial strains.
  • Anticancer Properties: The presence of multiple nitrogen atoms may contribute to interactions with DNA or RNA targets in cancer cells.
  • Neuroprotective Effects: Certain derivatives have shown promise in protecting neuronal cells from oxidative stress.

The synthesis of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile can be achieved through several methods:

  • Cyclization Reactions: Starting from simpler precursors containing cyano and amine functionalities can lead to cyclization reactions that form the tetracyclic structure.
  • Multi-step Synthesis: A multi-step approach involving functional group transformations (e.g., nitration followed by cyclization) can be employed to construct the complex framework.
  • Use of Catalysts: Transition metal catalysts may facilitate certain steps in the synthesis process to improve yield and selectivity.

The unique properties of 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02,7.08,13]octadeca-1(18),2,4,6,8,10,12,14,16-nonaene-4,5,10,11,16,17-hexacarbonitrile lend themselves to various applications:

  • Pharmaceuticals: Potential use as an active pharmaceutical ingredient due to its biological activities.
  • Material Science: Could serve as a precursor for novel materials with specific electronic or optical properties.
  • Chemical Sensors: The compound may be utilized in sensor technology for detecting specific ions or molecules due to its reactive functional groups.

Interaction studies involving 3,6,9,12,15,18-hexazatetracyclo[12.4.0.02 ,7 .08 ,13]octadeca-1(18),2 ,4 ,6 ,8 ,10 ,12 ,14 ,16-nonaene-4 ,5 ,10 ,11 ,16 ,17 -hexacarbonitrile have shown:

  • Protein Binding: Investigations into how this compound interacts with various proteins can provide insights into its mechanism of action in biological systems.
  • DNA Interaction: Studies suggest that it may bind to DNA or RNA molecules affecting their function or stability.
  • Reactivity with Reactive Oxygen Species: Its ability to scavenge reactive oxygen species could contribute to its neuroprotective effects.

Several compounds share structural features with 3 ,6 ,9 ,12 ,15 ,18 -hexazatetracyclo[12 .4 .0 .02 ,7 .08 ,13]octadeca -1(18) ,2 ,4 ,6 ,8 ,10 ,12 ,14 ,16 -nonaene -4 ,5 ,10 ,11 ,16 ,17 -hexacarbonitrile:

Compound NameStructural FeaturesBiological Activity
1H-Pyrrole DerivativesContains nitrogen; cyclic structureAntimicrobial
Polycyclic Aromatic HydrocarbonsMultiple fused rings; hydrophobicCarcinogenic
Cyanoacrylate CompoundsCyano groups; reactiveAdhesives

These compounds highlight the uniqueness of 3 ,6 ,9 ,12 ,15 ,18 -hexazatetracyclo[12 .4 .0 .02 ,7 .08 ,13]octadeca -1(18) ,2 ,4 ,6 ,8 ,10 ,12 ,14 ,16 -nonaene -4 ,5 ,10 ,11 ,16 ,17 -hexacarbonitrile due to its specific arrangement of nitrogen atoms and multiple cyano groups which are not commonly found together in other compounds.

XLogP3

-1

Dates

Modify: 2023-08-15

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